molecular formula C9H11N5O5 B13863810 2-Azainosine

2-Azainosine

カタログ番号: B13863810
分子量: 269.21 g/mol
InChIキー: LSMBOEFDMAIXTM-UUOKFMHZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Azainosine is a purine nucleoside analog with the CAS registry number 36519-16-1. It has a molecular formula of C9H11N5O5 and a molecular weight of 269.21 g/mol . This chemical is offered with a high purity level of 98.0% for research purposes. As a nucleoside analog, 2-Azainosine is of significant interest in medicinal chemistry and biochemical research, particularly in the study of nucleoside metabolism and enzyme function. Its structural similarity to endogenous purines like inosine makes it a potential candidate for investigating adenosine receptor interactions . Current research into analogs of this type explores a wide range of potential therapeutic applications, including immunomodulation, neuroprotection, and the treatment of inflammatory diseases, although the specific mechanism of action for 2-Azainosine requires further investigation . Researchers value this compound for developing novel biochemical tools and probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

分子式

C9H11N5O5

分子量

269.21 g/mol

IUPAC名

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one

InChI

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)/t3-,5-,6-,9-/m1/s1

InChIキー

LSMBOEFDMAIXTM-UUOKFMHZSA-N

異性体SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=NNC2=O

正規SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O

製品の起源

United States

準備方法

Overview of 2-Azainosine Synthesis

2-Azainosine synthesis generally follows nucleoside analog synthesis principles, involving the construction or modification of the purine base followed by glycosylation with a ribose sugar or modification of an existing nucleoside such as inosine. The nitrogen substitution at the 2-position of the purine ring requires specific synthetic adaptations.

Synthetic Strategies for 2-Azainosine

Phosphoramidite Approach for Nucleoside Analog Synthesis

One of the most detailed methods involves the synthesis of 2-Azainosine phosphoramidite derivatives, which are essential for oligonucleotide synthesis and biochemical studies:

  • The phosphoramidite synthesis of 2-Azainosine was refined by Véliz et al., involving protection of the ribose hydroxyl groups and selective modification of the purine base to introduce the nitrogen at the 2-position.
  • The process includes preparation of the nucleoside analog on a solid support using an automated DNA synthesizer, followed by cleavage, deprotection, and purification steps.
  • Key reagents include 8-azainosine phosphoramidite and specialized deprotection agents such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF) depending on the protecting groups used.
  • The overall process yields high-purity 2-Azainosine suitable for incorporation into RNA or DNA strands for enzymatic editing studies, such as those involving Adenosine Deaminases Acting on RNA (ADARs).

Chemical Modification from Inosine

A classical chemical synthesis route involves the modification of inosine, a naturally occurring nucleoside, to introduce the 2-aza substitution:

  • Starting from inosine, acetylation is performed using excess acetic anhydride in the presence of sodium acetate under anhydrous conditions to protect the hydroxyl groups.
  • The acetylated inosine is then subjected to chlorination using phosphorus oxychloride (POCl3) in pyridine to introduce a chloro group at the 2-position.
  • Subsequent amination with liquid ammonia in a methanol/ammonia solution converts the chloro intermediate into 2-Azainosine.
  • This method offers an overall yield of approximately 52.2% and is considered economically favorable due to the low cost and availability of inosine as the starting material.

Comparative Analysis of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Phosphoramidite Synthesis Protected ribose + base Automated DNA synthesizer, TBAF, TEA·3HF High Suitable for oligonucleotide synthesis; high purity Complex, requires specialized equipment
Chemical Modification from Inosine Inosine Acetic anhydride, POCl3, NH3/MeOH ~52 Economical, shorter synthetic route Multi-step, requires careful handling of reagents
Alternative synthetic methods (general azine analogs) Various nucleoside analogs Lewis acid catalysis, cyanating agents, rearrangement reactions Variable Potential for diverse substitutions May require hazardous reagents

Detailed Reaction Conditions and Notes

Acetylation of Inosine

  • Reaction temperature: 80–85 °C
  • Reagents: Excess acetic anhydride, sodium acetate (anhydrous)
  • Reaction time: 0.5–1 hour
  • Purpose: Protection of ribose hydroxyl groups to prevent side reactions during chlorination

Chlorination Step

  • Reagent: Phosphorus oxychloride (POCl3)
  • Solvent: Pyridine (anhydrous)
  • Conditions: Controlled temperature to avoid decomposition
  • Outcome: Introduction of chloro substituent at the 2-position of the purine ring

Amination to 2-Azainosine

  • Reagent: Liquid ammonia in methanol/ammonia solution
  • Conditions: Saturated ammonia pressure maintained
  • Outcome: Replacement of chloro group by amino group to yield 2-Azainosine
  • Purification: Crude product refined by standard chromatographic techniques

Research Findings and Applications

  • The phosphoramidite synthesis of 2-Azainosine has enabled its incorporation into RNA strands to study RNA editing mechanisms by ADAR enzymes, providing insights into therapeutic gene editing.
  • The chemical synthesis from inosine is favored for bulk production due to lower costs and scalability, making it suitable for industrial or large-scale laboratory synthesis.
  • Advances in synthetic methods for nitrogen-containing heterocycles, including azines like 2-Azainosine, continue to evolve with new catalytic and flow chemistry techniques, although specific applications to 2-Azainosine remain limited in the literature.

Summary Table of Key Synthetic Steps for 2-Azainosine from Inosine

Step No. Reaction Type Reagents/Conditions Product Intermediate Notes
1 Acetylation Acetic anhydride, sodium acetate, 80–85 °C, 0.5–1 h Triacetylated inosine Protects ribose hydroxyl groups
2 Chlorination Phosphorus oxychloride, pyridine 2-Chloro-triacetyl inosine Introduces chloro group at 2-position
3 Deacetylation Hydrolysis conditions 2-Chloroinosine Removes acetyl protecting groups
4 Amination Liquid ammonia in methanol/ammonia 2-Azainosine Substitution of chloro by amino group
5 Purification Chromatography Pure 2-Azainosine Final product isolation

化学反応の分析

Types of Reactions: 2-Azainosine undergoes various chemical reactions, including:

    Oxidation: Conversion to oxo derivatives using oxidizing agents.

    Reduction: Reduction of the purine ring to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions at the nitrogen or carbon atoms in the purine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

  • Oxo derivatives
  • Dihydro derivatives
  • Substituted purine nucleosides

科学的研究の応用

2-Azainosine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

作用機序

The mechanism of action of 2-Azainosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act as an inhibitor of specific enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA replication. The molecular targets and pathways involved include purine metabolism enzymes and nucleic acid polymerases.

類似化合物との比較

Structural and Functional Analogues

The following compounds are selected based on structural homology (purine/nucleoside analogs) or functional relevance (antimetabolite activity):

Azaguanine (CAS 134-58-7)
  • Structure: A purine analog with a triazolo-modified ring system (5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one).
  • Key Properties :
    • Molecular Formula: C₄H₄N₆O
    • Melting Point: Crystallizes from dilute aqueous NaOH; insoluble in water, alcohol, and ether .
    • Biological Activity: Acts as an antimetabolite, inhibiting purine synthesis and incorporating into RNA, leading to antineoplastic effects. Classified as a mitotic poison .

Comparison with 2-Azainosine:

  • Structural Differences: Azaguanine lacks the ribose moiety present in 2-Azainosine, making it a base analog rather than a nucleoside.
  • Functional Implications: Azaguanine’s insolubility contrasts with 2-Azainosine’s water-soluble nucleoside form, which may influence bioavailability and therapeutic applications.
5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide
  • Structure: Derived from 2-Azainosine via catalytic hydrogenation, retaining the ribose group but with an opened imidazole ring .
  • Key Properties :
    • Melting Point: 211–212°C (matches authentic samples).
    • Synthesis Yield: 54% under hydrogenation conditions (44 psi, 22 hours) .

Comparison with 2-Azainosine:

  • Applications: While 2-Azainosine serves as a synthetic intermediate, its derivative may have distinct roles in nucleotide metabolism or enzyme inhibition.

Data Table: Comparative Analysis

Property 2-Azainosine Azaguanine 5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide
CAS Number Not explicitly provided 134-58-7 Not explicitly provided
Molecular Formula Likely C₉H₁₁N₅O₅ (estimated) C₄H₄N₆O Not explicitly provided
Melting Point Not reported Crystallizes from NaOH 211–212°C
Solubility Water-soluble (inferred) Insoluble in water Water-soluble (inferred from synthesis conditions)
Biological Activity Precursor in synthesis Antimetabolite, antineoplastic Not explicitly reported

Key Contrasts :

  • 2-Azainosine’s nucleoside structure requires sugar moiety integration, complicating synthesis compared to azaguanine’s simpler base analog.
  • Both compounds demand stringent spectroscopic validation per guidelines in , ensuring identity and purity.

Q & A

Q. Validation Steps :

Cross-validate NMR data with computational predictions (e.g., DFT calculations).

Compare retention times in HPLC with reference standards.

Ensure mass accuracy within ±2 ppm for HRMS.

Table 1 : Analytical Techniques for 2-Azainosine Characterization

TechniqueParametersValidation Criteria
1H^1H NMR500 MHz, DMSO-d6Peak integration, coupling constants
HPLCC18 column, 0.1% TFA bufferPurity ≥95% (area under curve)
HRMSESI+, m/z 250-300Δ mass ≤2 ppm

Advanced: How can researchers optimize the synthetic yield of 2-Azainosine while minimizing by-products?

Answer :
Optimization strategies involve systematic screening and reaction monitoring:

Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading).

In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

By-Product Analysis : Isolate impurities via preparative TLC/HPLC and characterize them structurally to identify mechanistic pathways.

Purification : Optimize column chromatography gradients or switch to recrystallization for scalability.

Q. Key Metrics :

  • Yield Improvement : Aim for ≥70% through solvent optimization (e.g., DMF vs. THF).
  • By-Product Reduction : Target ≤5% total impurities via catalyst tuning (e.g., Pd/C vs. Ni).

Basic: What criteria should guide the formulation of research questions when studying 2-Azainosine's biochemical mechanisms?

Answer :
Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome):

  • Example : "How does 2-Azainosine (Intervention) inhibit adenosine deaminase (Population) compared to ribavirin (Comparison) in vitro (Outcome)?"
  • Novelty Check : Conduct a systematic literature review (PRISMA guidelines) to identify gaps in nucleoside analog research .

Advanced: How should researchers address contradictions in published data on 2-Azainosine's pharmacokinetic properties?

Q. Answer :

Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, assessing bias via funnel plots .

Experimental Replication : Reproduce key studies under controlled conditions (e.g., standardized cell lines, animal models).

Statistical Harmonization : Use Bland-Altman plots to evaluate inter-study variability in parameters like bioavailability.

Case Example : If Study A reports 50% oral bioavailability while Study B finds 30%, re-evaluate dosing protocols or analytical methods (e.g., LC-MS vs. ELISA).

Basic: What are the essential controls required in in vitro assays involving 2-Azainosine?

Q. Answer :

  • Positive Controls : Use established inhibitors (e.g., pentostatin for adenosine deaminase assays).
  • Negative Controls : Include vehicle-only (e.g., DMSO) and untreated cell/media blanks.
  • Dose-Response Curves : Test 6–8 concentrations to calculate IC50_{50}/EC50_{50} values.
  • Technical Replicates : Perform triplicate measurements to assess intra-assay variability.

Advanced: What strategies ensure the reproducibility of 2-Azainosine's biological activity across different laboratory settings?

Q. Answer :

  • Standardized Protocols : Adopt SOPs for cell culture (e.g., ATCC guidelines) and assay conditions (pH, temperature).
  • Inter-Lab Validation : Collaborate with external labs to cross-validate key findings (e.g., kinase inhibition assays).
  • Data Transparency : Publish raw datasets and detailed methods in supplementary materials .

Basic: How to determine appropriate sample sizes for toxicity studies of 2-Azainosine in preclinical models?

Answer :
Use power analysis with parameters:

  • Effect Size : Based on pilot data (e.g., 20% mortality reduction).
  • α (Type I Error) : 0.05.
  • β (Type II Error) : 0.20 (80% power).

Formula :
n=(Zα/2+Zβ)2σ2Δ2n = \frac{(Z_{\alpha/2} + Z_\beta)^2 \cdot \sigma^2}{\Delta^2}

Where σ = standard deviation, Δ = effect size.

Advanced: What computational approaches complement experimental studies in elucidating 2-Azainosine's molecular targets?

Q. Answer :

  • Molecular Docking : Screen against targets like purine receptors (PDB: 3QRI) using AutoDock Vina.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å).
  • QSAR Models : Corrogate structural modifications with activity data to predict novel analogs.

Validation : Cross-check docking scores with experimental IC50_{50} values .

Basic: What documentation standards are required for publishing synthetic procedures of 2-Azainosine derivatives?

Q. Answer :

  • Experimental Section : Detail solvents, temperatures, and purification steps.
  • Supplementary Data : Provide NMR spectra (FID files), HPLC chromatograms, and crystallographic data (CIF files).
  • Purity Metrics : Report melting points, HPLC retention times, and elemental analysis results.

Advanced: How to design longitudinal studies investigating 2-Azainosine's chronic exposure effects?

Q. Answer :

  • Cohort Design : Use matched-pair randomization to control for confounders (age, sex).
  • Endpoints : Measure cumulative toxicity (e.g., renal/hepatic biomarkers at 6-month intervals).
  • Ethical Compliance : Follow ICH guidelines for adverse event reporting and interim analysis .

Table 2 : Longitudinal Study Timeline

PhaseDurationAssessments
BaselineDay 0Blood panels, histopathology
Intervention6 monthsMonthly biomarker tracking
Follow-Up12 monthsLong-term toxicity scoring

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